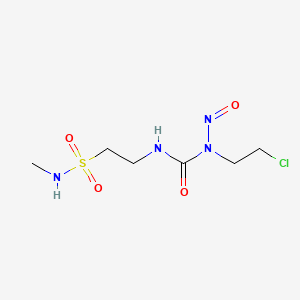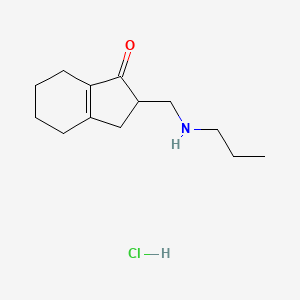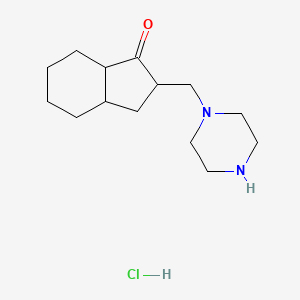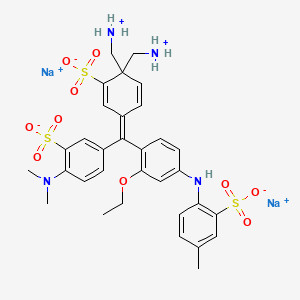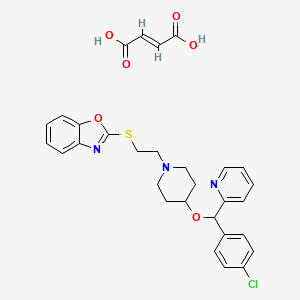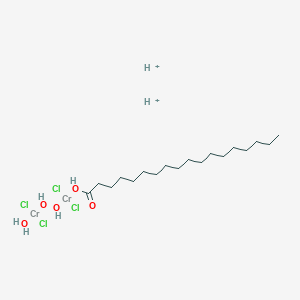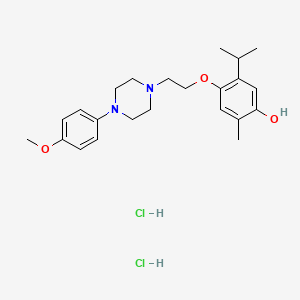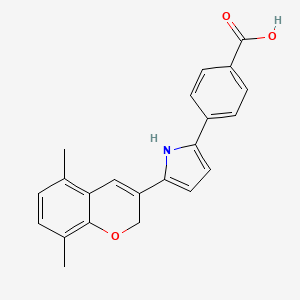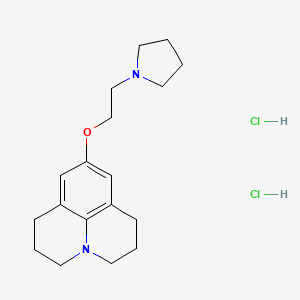
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a benzoquinolizine core with tetrahydro and pyrrolidinyl ethoxy substituents, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the benzoquinolizine core, followed by the introduction of tetrahydro and pyrrolidinyl ethoxy groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Aplicaciones Científicas De Investigación
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-(2-(1-pyrrolidinyl)ethoxy)-, dihydrochloride can be compared with other similar compounds, such as:
1H,5H-Benzo(ij)quinolizine derivatives: These compounds share the benzoquinolizine core but differ in their substituents.
Pyrrolidinyl ethoxy derivatives:
Propiedades
Número CAS |
130260-16-1 |
|---|---|
Fórmula molecular |
C18H28Cl2N2O |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
7-(2-pyrrolidin-1-ylethoxy)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;dihydrochloride |
InChI |
InChI=1S/C18H26N2O.2ClH/c1-2-8-19(7-1)11-12-21-17-13-15-5-3-9-20-10-4-6-16(14-17)18(15)20;;/h13-14H,1-12H2;2*1H |
Clave InChI |
NBXAASCHBGRMQK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC3=C4C(=C2)CCCN4CCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


